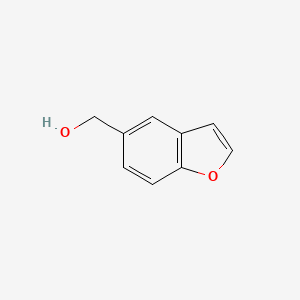

1-Benzofuran-5-ylmethanol

説明

Significance and Research Context of the Benzofuran (B130515) Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in drug discovery. rsc.org Its prevalence in a wide array of natural and synthetic compounds underscores its versatility and importance.

The benzofuran core is a fundamental structural unit found in numerous biologically active natural products and synthetic materials. phytojournal.comnih.gov Natural products containing benzofuran rings are a primary source for some drugs and clinical drug candidates. nih.gov These compounds are widely distributed in higher plants, with a significant number discovered in the Asteraceae family. nih.gov Examples of natural products containing the benzofuran scaffold include ailanthoidol, amiodarone, and bufuralol. nih.gov In addition to its natural occurrence, the benzofuran ring system is a common element in many synthetic compounds developed for various industrial applications, including cosmetics. researchgate.net

Benzofuran derivatives are known to exhibit a wide range of pharmacological activities. phytojournal.comnih.gov These include antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral properties. nih.govtaylorandfrancis.com The diverse biological activities have made the benzofuran scaffold a focal point for medicinal chemists in the design of novel therapeutic agents. mdpi.comnih.gov Research has demonstrated that introducing different substituents at various positions on the benzofuran core can lead to new derivatives with unique and potent therapeutic values. researchgate.net For instance, some benzofuran derivatives have shown potential as anticancer agents, with lower adverse effects compared to some conventional chemotherapy treatments. mdpi.comnih.gov

| Pharmacological Activity | Reference |

|---|---|

| Antimicrobial | nih.gov |

| Anticancer | mdpi.com |

| Anti-inflammatory | taylorandfrancis.com |

| Antiviral | taylorandfrancis.com |

| Analgesic | taylorandfrancis.com |

The versatility of the benzofuran scaffold extends its application across medicinal, agricultural, and synthetic chemistry. In medicinal chemistry, it serves as a crucial pharmacophore for developing new drugs targeting a variety of diseases. rsc.org Many clinically approved drugs are synthetic or naturally occurring substituted benzofuran derivatives. phytojournal.comnih.gov In the agricultural sector, benzofuran derivatives have been investigated for their potential as agrochemicals. rsc.org The field of synthetic chemistry utilizes benzofuran as a foundational structure for creating complex organic molecules and functional materials. rsc.orgnumberanalytics.com

Specific Academic Relevance of 1-Benzofuran-5-ylmethanol

Within the extensive family of benzofuran compounds, this compound (CAS No: 31823-05-9) has emerged as a compound of particular interest to the research community. biosynth.comaxios-research.com

This compound is recognized as a valuable building block in organic synthesis. biosynth.comcymitquimica.com Its structure, featuring a reactive hydroxymethyl group attached to the benzofuran core, makes it a versatile starting material for the construction of more elaborate molecules. cymitquimica.com This has been demonstrated in the synthesis of various derivatives, including those with potential applications in medicinal chemistry. For example, it has been used as a precursor in the synthesis of compounds studied for their antiviral properties. biosynth.com

The academic interest in this compound is significantly driven by its role as a precursor to novel derivatives with potential biological activities. The modification of its hydroxymethyl group allows for the introduction of various functional groups, leading to a diverse library of compounds for biological screening. Research has explored its use in creating derivatives with potential therapeutic applications, leveraging the inherent bioactivity of the benzofuran scaffold. biosynth.com For instance, the structure of proline utilization A complexed with this compound has been studied, highlighting its potential interaction with biological targets. rcsb.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | biosynth.comaxios-research.com |

| Molecular Weight | 148.16 g/mol | biosynth.com |

| CAS Number | 31823-05-9 | biosynth.comaxios-research.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLXZYDPOMAXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383568 | |

| Record name | 1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-05-9 | |

| Record name | 1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Benzofuran 5 Ylmethanol and Its Derivatives

Established Synthetic Pathways for Benzofuran-5-ylmethanol Core Structure

The creation of the benzofuran (B130515) skeleton is a critical step and has been the subject of extensive research, leading to the development of several reliable synthetic routes. These pathways often involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) ring.

Reaction Mechanisms and Conditions for Benzofuran Ring Formation

The formation of the benzofuran ring is a pivotal step in synthesizing the core structure of 1-benzofuran-5-ylmethanol. Key strategies include intramolecular cyclization, transition-metal catalysis, and innovative visible-light-mediated reactions.

Intramolecular cyclization is a fundamental strategy for synthesizing the benzofuran ring system. This approach typically involves a precursor molecule that already contains the benzene ring and the atoms required for the furan ring, which are then prompted to connect, often through the formation of a C-O bond.

One common method involves the reaction of ortho-substituted phenols. For instance, o-cinnamyl phenols can undergo a regioselective 5-exo-trig intramolecular oxidative cyclization to yield functionalized 2-benzyl benzo[b]furans organic-chemistry.org. The reaction mechanism can proceed through various pathways, including Lewis-acid-promoted propargylation followed by base-mediated intramolecular cyclization and isomerization nih.gov. Another example involves the cyclization of 1-(2-haloaryl)ketones, where the C7a–O bond is formed to complete the benzofuran ring acs.org. The mechanism for the synthesis of 2-benzoyl-1-benzofuran involves the initial formation of a potassium salt from 2-hydroxybenzaldehyde, which then reacts with a 2-halogen substituted acetophenone. The resulting intermediate undergoes intramolecular cyclization via a carbanion, followed by dehydration to yield the benzofuran structure researchgate.net.

Transition metals play a significant role in catalyzing organic reactions for the synthesis of the benzofuran nucleus acs.org. These methods are valued for their efficiency and ability to tolerate a wide range of functional groups. Catalytic systems using palladium, copper, rhodium, nickel, ruthenium, and iron have been successfully employed organic-chemistry.orgacs.orgacs.orgnih.govrsc.org.

A prevalent approach is the Sonogashira coupling of terminal alkynes with iodophenols, catalyzed by both palladium and copper, which is followed by intramolecular cyclization to form the benzofuran derivative nih.govacs.org. Nickel catalysts have been used to facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones organic-chemistry.org. Rhodium-based catalysts can be used in relay catalysis for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids acs.org. Iron and copper have also been used in one-pot processes that involve an initial regioselective halogenation of an aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation to form the benzofuran acs.org.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Copper | Sonogashira Coupling / Cyclization | Couples terminal alkynes and iodophenols, followed by intramolecular cyclization. | nih.govacs.org |

| Nickel | Intramolecular Nucleophilic Addition | Effective for the reaction of aryl halides with aryl ketones. | organic-chemistry.org |

| Rhodium | Relay Catalysis | Used for arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. | acs.org |

| Iron/Copper | Halogenation / O-Arylation | A one-pot process involving regioselective halogenation followed by intramolecular O-arylation. | acs.org |

| Ruthenium | Cycloisomerization | Catalyzes the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols. | organic-chemistry.org |

Visible-light-mediated catalysis has emerged as a sustainable and powerful tool in organic synthesis, including the formation of benzofuran rings acs.orgresearchgate.net. These methods often proceed under mild conditions and can offer unique reaction pathways. For example, a novel synthetic route for benzofuran heterocycles has been developed using the reaction between disulfides and enynes under visible light nih.govacs.org. The mechanism begins with the generation of an enyne peroxo radical, leading to an intermediate that undergoes a 1,5-proton transfer to yield the benzofuran derivative nih.govacs.org.

Another approach involves the visible-light-promoted cyclization of 1,6-enynes with bromomalonates to produce carbonyl and hydroxyl group substituted benzofurans. Notably, this method can proceed without a photocatalyst, transition metal, oxidant, or additive, making it an atom-economic protocol nih.gov. The mechanism is proposed to be a radical-mediated pathway involving a 5-exo-dig cyclization nih.gov. These light-induced methods provide access to various functionalized benzofurans under mild conditions researchgate.net.

Reduction of Benzofuran-5-carboxylic Acid Derivatives to this compound

Once the benzofuran core with a carboxylic acid or ester group at the 5-position is synthesized, the final step to obtain this compound is a reduction reaction. This transformation converts the carboxyl functional group into a primary alcohol.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and their derivatives, such as esters, to primary alcohols masterorganicchemistry.comorgosolver.comchemguide.co.ukjove.com. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids libretexts.org.

The reduction process with LiAlH₄ occurs in two main stages. First, an acid-base reaction takes place where the acidic proton of the carboxylic acid reacts with the hydride to form a carboxylate salt and hydrogen gas masterorganicchemistry.comorgosolver.com. Subsequently, the carboxylate is reduced. The mechanism involves the transfer of a hydride ion to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be further reduced to an aldehyde, which is immediately reduced again by LiAlH₄ to an alkoxide jove.com. An acidic workup is then required to protonate the alkoxide, yielding the final primary alcohol product jove.comambeed.com. The reaction is typically carried out in a dry ether solvent, such as diethyl ether, because LiAlH₄ reacts violently with water chemguide.co.uklibretexts.org.

| Parameter | Description | Reference |

|---|---|---|

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | masterorganicchemistry.comchemguide.co.uk |

| Substrate | Carboxylic Acids, Esters, Acid Halides, Anhydrides | masterorganicchemistry.com |

| Product | Primary Alcohols | orgosolver.comjove.com |

| Key Mechanism Steps | 1. Acid-base reaction to form carboxylate. 2. Hydride attack on carbonyl carbon. 3. Reduction to aldehyde (intermediate). 4. Further reduction to alkoxide. 5. Acidic workup to form alcohol. | masterorganicchemistry.comorgosolver.comjove.com |

| Reaction Conditions | Carried out in dry ethoxyethane (diethyl ether) at room temperature, followed by treatment with dilute acid. | chemguide.co.uklibretexts.org |

Derivatization Strategies for this compound

The functional group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Phenylethylamine derivatives are a class of compounds with a wide range of pharmacological activities. The synthesis of phenylethylamine derivatives from this compound can be achieved through a two-step process involving oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.

Initially, this compound is oxidized to 1-benzofuran-5-carbaldehyde. This transformation can be accomplished using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), to avoid overoxidation to the carboxylic acid.

The resulting 1-benzofuran-5-carbaldehyde can then undergo reductive amination with a suitable phenylethylamine. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). The latter is often preferred for its milder nature and tolerance of a wider range of functional groups.

Table 1: Proposed Reaction Scheme for the Synthesis of a Phenylethylamine Derivative

| Step | Reactant(s) | Reagent(s) | Product |

| 1. Oxidation | This compound | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | 1-Benzofuran-5-carbaldehyde |

| 2. Reductive Amination | 1-Benzofuran-5-carbaldehyde, Phenylethylamine | Sodium triacetoxyborohydride (NaBH(OAc)3), Dichloroethane (DCE) | N-((1-Benzofuran-5-yl)methyl)-2-phenylethan-1-amine |

The esterification of this compound with polyunsaturated fatty acids (PUFAs) can yield derivatives with potential applications in various fields, including as prodrugs or bioactive lipids. The direct esterification of the primary alcohol with a PUFA can be achieved using several methods.

One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with the carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). To drive the reaction to completion, water is typically removed, often by azeotropic distillation with a suitable solvent like toluene.

Alternatively, for sensitive substrates like PUFAs that are prone to isomerization or degradation under harsh acidic conditions, milder esterification methods are preferred. These include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method allows for the formation of the ester bond under neutral and room temperature conditions, thus preserving the integrity of the polyunsaturated chain.

Table 2: Proposed Reaction Conditions for Esterification with a Polyunsaturated Fatty Acid

| Method | Fatty Acid | Reagents | Solvent | Conditions |

| Fischer-Speier | Linoleic Acid | Catalytic H2SO4 | Toluene | Reflux with Dean-Stark trap |

| DCC/DMAP Coupling | Docosahexaenoic Acid (DHA) | DCC, DMAP | Dichloromethane (DCM) | Room temperature |

The benzofuran ring system is susceptible to electrophilic substitution, providing a direct route to functionalize the heterocyclic core. The Vilsmeier-Haack reaction is a classic example of an electrophilic formylation that can be applied to electron-rich heterocycles like benzofuran. In this reaction, a formyl group (-CHO) is introduced onto the aromatic ring. For benzofuran, electrophilic attack typically occurs at the C2 or C3 position of the furan ring. The regioselectivity can be influenced by the substituents present on the benzene ring.

In the context of a 5-substituted benzofuran, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) would likely lead to formylation at the C2 position due to the directing effects of the fused benzene ring and the oxygen heteroatom. This introduces a versatile aldehyde functionality that can be further elaborated.

Table 3: Vilsmeier-Haack Formylation of a Benzofuran

| Substrate | Reagents | Product | Position of Formylation |

| 1-Benzofuran | POCl3, DMF | 1-Benzofuran-2-carbaldehyde | C2 |

Quinoline-benzofuran hybrids are of interest due to the combined biological activities of the two heterocyclic systems. A common strategy for the synthesis of such hybrids involves the condensation of a benzofuran derivative bearing a reactive functional group with a suitable quinoline precursor.

Starting from 1-benzofuran-5-carbaldehyde, a Friedländer annulation can be employed to construct the quinoline ring. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone with α-hydrogens). In this case, 1-benzofuran-5-carbaldehyde can react with a 2-aminoacetophenone derivative in the presence of a base or acid catalyst to yield a quinoline-benzofuran hybrid. The specific substitution pattern on the resulting quinoline ring will depend on the choice of the 2-aminoacetophenone.

A plausible synthetic route involves the reaction of 1-benzofuran-5-carbaldehyde with 2-aminoacetophenone under basic conditions (e.g., potassium hydroxide in ethanol) to afford 2-(1-benzofuran-5-yl)quinoline.

Advanced Synthetic Techniques and Catalytic Approaches

Modern organic synthesis increasingly relies on the development of highly efficient and selective catalytic methods.

Auto-tandem catalysis, where a single catalyst promotes two or more mechanistically distinct reactions in a sequential manner, offers a powerful strategy for the rapid construction of complex molecules from simple precursors. In the context of benzofuran synthesis, a palladium-catalyzed auto-tandem process has been developed for the synthesis of substituted benzofurans.

Table 4: Example of an Auto-Tandem Catalytic Synthesis of a Benzofuran

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Iodophenol | Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N | DMF | 2-Phenylbenzofuran |

Stereoselective Dearomative Cycloadditions

Stereoselective dearomative cycloadditions have emerged as a powerful strategy for the synthesis of complex, three-dimensional structures from flat aromatic precursors. In the context of benzofuran derivatives, these reactions allow for the rapid construction of polycyclic scaffolds with multiple stereocenters, which are of significant interest in medicinal chemistry and natural product synthesis. While direct stereoselective dearomative cycloadditions leading to this compound are not extensively documented, the principles of these reactions can be applied to appropriately substituted benzofuran precursors.

One notable approach involves the dearomative [3+2] cycloaddition of benzofurans with various partners. For instance, the reaction of benzofurans with dithioallyl cations has been shown to proceed with excellent levels of stereoselectivity. nih.govacs.org This method leads to the formation of cyclopentanoid-fused benzofuran structures. The stereochemical outcome of these reactions is often governed by the electronic properties of the starting materials and the nature of the catalyst or reagent used.

The general approach for these cycloadditions involves the activation of the benzofuran ring, making it susceptible to attack by a dienophile or a dipole. The regioselectivity of the cycloaddition, particularly whether the reaction occurs on the furan or the benzene ring, can be a challenge. However, by carefully choosing the substrates and reaction conditions, it is possible to favor dearomatization of the furan ring. researchgate.net

For the synthesis of derivatives related to this compound, a hypothetical strategy would involve a benzofuran bearing a protected hydroxymethyl group at the 5-position. This substituted benzofuran could then undergo a stereoselective dearomative cycloaddition to introduce further complexity. The resulting polycyclic product would contain the desired 5-(hydroxymethyl) substituent, which could be deprotected in a subsequent step.

The following table summarizes representative examples of stereoselective dearomative cycloadditions involving benzofuran derivatives, highlighting the diversity of reactants and the high degree of stereocontrol that can be achieved.

| Catalyst/Reagent | Cycloaddition Partner | Benzofuran Substrate | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| TsOH | Dithioallylic alcohols | 1-Styrylnaphthols (benzofuran analogues) | Cyclopenta[b]dihydrobenzofurans | >20:1 d.r. | researchgate.net |

| Modified Cinchona Alkaloid | Isatin-derived Morita-Baylis-Hillman carbonates | 2-Nitrobenzofurans | Cyclopenta[b]benzofuran derivatives | >20:1 d.r., up to 98% e.e. | researchgate.net |

| Protic Acid | 1,4-Dithiane-fused allyl cations | Simple benzofuran | Cyclopentanoid-fused benzofurans | Excellent stereoselectivity | nih.govacs.org |

Novel Catalytic Strategies for Benzofuran Synthesis

The development of novel catalytic strategies has significantly advanced the synthesis of the benzofuran scaffold, providing efficient and versatile routes to a wide range of derivatives. These methods often offer advantages over classical synthetic approaches in terms of yield, regioselectivity, and functional group tolerance. While a direct catalytic synthesis of this compound in a single step is not prominently reported, several catalytic methods can be employed to synthesize key intermediates, such as benzofuran-5-carbaldehyde, which can then be readily reduced to the target alcohol.

Palladium-Catalyzed Syntheses: Palladium catalysis has been extensively utilized for the construction of the benzofuran ring. organic-chemistry.org A common strategy involves the coupling of a substituted phenol (B47542) with an alkyne, followed by intramolecular cyclization. For instance, the synthesis of 2-aryl-1-benzofuran-5-carbaldehydes has been achieved through the coupling of 5-iodovanillin with phenylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction demonstrates the feasibility of constructing the benzofuran core with a crucial formyl group at the 5-position.

Nickel-Catalyzed Syntheses: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the synthesis of benzofurans. thieme.de Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been reported to furnish benzofuran derivatives in moderate to good yields. organic-chemistry.org This approach could be adapted for the synthesis of 5-substituted benzofurans by employing appropriately functionalized starting materials.

Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have been employed for the isomerization of allyl phenyl ethers followed by ring-closing metathesis to afford benzofurans. organic-chemistry.org This strategy offers a pathway to substituted benzofurans from readily available starting materials.

Other Metal-Catalyzed Syntheses: Other transition metals, including copper, gold, and rhodium, have also been successfully used to catalyze the formation of the benzofuran ring through various mechanistic pathways, such as hydroalkoxylation of alkynes and cycloisomerization reactions. organic-chemistry.orgnih.gov

A plausible and efficient route to this compound involves the synthesis of a benzofuran-5-carbaldehyde derivative as a key intermediate. For example, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde can be synthesized from vanillin. This aldehyde can then be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride.

The following table provides an overview of various catalytic strategies for the synthesis of substituted benzofurans, showcasing the versatility of modern catalysis in this field.

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)₂ / CuI | 5-Iodovanillin, Phenylacetylene | 2-Aryl-1-benzofuran-5-carbaldehyde | Not specified | |

| Pd/C | o-Alkenylphenols | Benzofurans | Good to excellent | nih.gov |

| NiCl₂(dppe) | Aryl halides, Aryl ketones | Benzofuran derivatives | Moderate to good | organic-chemistry.org |

| Ru-catalyst | 1-Allyl-2-allyloxybenzenes | Substituted benzofurans | Not specified | organic-chemistry.org |

| InI₃ | o-Alkynylphenols | C2-Substituted benzofurans | High | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise arrangement of atoms can be determined.

1H NMR Data and Interpretation for 1-Benzofuran-5-ylmethanol

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals corresponding to the aromatic protons of the benzofuran (B130515) ring system, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The aromatic region typically displays a complex pattern of signals due to the spin-spin coupling between adjacent protons on the benzene (B151609) and furan (B31954) rings. The protons on the furan ring, H-2 and H-3, often appear as distinct doublets. The protons on the benzene portion of the molecule, H-4, H-6, and H-7, also give rise to characteristic signals, with their chemical shifts and coupling patterns being indicative of the 5-substitution pattern. The methylene protons (-CH₂OH) typically appear as a singlet, while the hydroxyl proton (-OH) signal can be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.65 - 7.54 | m |

| -CH₂OH | ~4.79 | s |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts and multiplicities can vary slightly based on the solvent and the specific experimental conditions.

13C NMR Data and Interpretation for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The spectrum for this compound shows distinct signals for each unique carbon atom.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C | 103.7 - 166.5 |

| -CH₂OH | ~64.0 |

Note: The exact chemical shifts can vary slightly based on the solvent and the specific experimental conditions.

Advanced NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. tandfonline.com

The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. tandfonline.com The HMBC spectrum, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. tandfonline.com This is particularly useful for identifying the connections between different parts of the molecule, such as the attachment of the hydroxymethyl group to the C-5 position of the benzofuran ring. For instance, an HMBC correlation would be expected between the methylene protons and the C-4, C-5, and C-6 carbons of the benzofuran ring, confirming the substituent's position.

Multinuclear NMR for Substituted Benzofuran Derivatives

In the broader context of benzofuran chemistry, multinuclear NMR, which involves the study of nuclei other than ¹H and ¹³C (e.g., ¹⁵N, ¹⁹F), can be a powerful tool for characterizing substituted derivatives. mdpi.com For example, if a benzofuran derivative contains a fluorine or nitrogen atom, ¹⁹F or ¹⁵N NMR spectroscopy can provide direct information about the chemical environment of these heteroatoms. mdpi.com These techniques, often used in conjunction with ¹H and ¹³C NMR, allow for a comprehensive structural analysis, aiding in the identification of tautomeric forms and the precise location of substituents on the benzofuran scaffold. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular formula of a compound. tandfonline.com In the case of this compound, HR-ESI-MS would be used to determine its exact mass. tandfonline.com

The analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of the instrument allows for the measurement of the mass with a high degree of accuracy (typically to four or five decimal places). This experimental mass can then be compared to the calculated mass for the expected molecular formula (C₉H₈O₂), providing strong evidence for the compound's identity. For example, a study on new compounds from the roots of Paeonia lactiflora Pall. utilized HR-ESI-MS to establish the molecular formulas of isolated benzofuran derivatives. tandfonline.com

Table 3: Predicted m/z values for this compound Adducts in HR-ESI-MS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 149.05971 |

| [M+Na]⁺ | 171.04165 |

| [M-H]⁻ | 147.04515 |

Source: Predicted values based on the molecular formula C₉H₈O₂. uni.lu

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique provides precise coordinates of each atom in a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions.

In a notable study, the crystal structure of this compound was determined when complexed with a bifunctional proline catabolic enzyme, proline utilization A (PutA). rcsb.org This analysis, part of a crystallographic fragment-screening campaign, provided high-resolution insight into how the compound binds within the enzyme's active site. rcsb.org While this represents the structure of the molecule in a protein-bound state, the data is invaluable for understanding its fundamental conformation and interaction potential. The crystallographic data for this complex were deposited in the Protein Data Bank (PDB) under the accession code 9E0C. rcsb.org

The key crystallographic parameters from this study are summarized below. rcsb.org

| Parameter | Value | Reference |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.32 Å | rcsb.org |

| R-Value Work | 0.172 | rcsb.org |

| R-Value Free | 0.190 | rcsb.org |

These high-resolution data confirm the planar nature of the benzofuran ring system and the geometry of the hydroxymethyl substituent. rcsb.org The study of related benzofuran derivatives, such as vilazodone (B1662482) hydrochloride and 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, further underscores the utility of X-ray crystallography in defining the structural nuances of this class of compounds, including ring conformations and intermolecular hydrogen bonding networks. iucr.orgresearchgate.net

Other Spectroscopic Methods (e.g., IR, UV) in Structural Analysis

Alongside X-ray crystallography, other spectroscopic techniques provide complementary information crucial for routine characterization and structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm its key structural features. Based on analogous benzofuran structures, the principal IR absorptions for this compound would include a broad band for the hydroxyl (O-H) group and sharp peaks for the aromatic C-H and C-O bonds. vulcanchem.com

The expected key IR absorption bands are detailed in the following table. vulcanchem.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance | Reference |

| O-H stretching | 3600-3200 | Confirms the presence of the hydroxyl group. | vulcanchem.com |

| C-H stretching (aromatic) | 3100-3000 | Indicates the C-H bonds of the benzofuran ring. | vulcanchem.com |

| C-H stretching (aliphatic) | 3000-2850 | Corresponds to the methylene (-CH₂) group. | vulcanchem.com |

| C=C stretching (aromatic) | 1600-1450 | Relates to the vibrations of the benzene and furan rings. | vulcanchem.com |

| C-O stretching | 1300-1000 | Represents the alcohol C-O and furan C-O-C bonds. | vulcanchem.com |

Ultraviolet (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to the presence of conjugated π-electron systems in the fused benzofuran rings. The UV spectrum of benzofuran derivatives is typically characterized by strong absorption bands corresponding to π → π* transitions. Studies on various benzofuran-containing molecules show that the position and intensity of these absorption maxima are influenced by the substitution pattern on the ring system. researchgate.netresearchgate.net For this compound, the electronic transitions within the aromatic core are expected to result in characteristic absorption peaks in the UV region, confirming the presence of the benzofuran chromophore.

Advanced Biological Activity Investigations and Mechanistic Studies

Antiviral Properties and Inhibition of Viral Replication

Derivatives of benzofuran (B130515), including 1-benzofuran-5-ylmethanol, have been identified as possessing notable antiviral properties. biosynth.com Studies have investigated their capacity to interfere with viral life cycles, thereby inhibiting replication. biosynth.comatsu.edu

Recent research has illuminated a specific mechanism through which benzofuran derivatives exert broad-spectrum antiviral activity. nih.gov A series of these compounds were found to act as agonists for the Stimulator of Interferon Genes (STING) protein, a crucial component of the innate immune system involved in detecting cytosolic DNA and inducing type I interferons (IFN-I). nih.gov In a gene reporter assay, seven benzofuran derivatives successfully induced the transcription of the IFN-β promoter. nih.gov This activation was shown to be dependent on STING, as no induction occurred in cells with a mutated, inactive form of the protein. nih.gov The most effective of these compounds demonstrated the ability to inhibit the replication of human coronavirus 229E and SARS-CoV-2, with some derivatives showing efficacy at nanomolar concentrations. nih.gov Further confirming their IFN-dependent mechanism, these compounds prompted the nuclear localization of phosphorylated IRF3 and were inactive in Vero E6 cells, which lack the ability to produce interferon. nih.gov This identifies benzofurans as a novel chemical scaffold for developing host-targeting, broad-spectrum antiviral agents through immune modulation. nih.gov

Anticancer and Antitumor Activities

The benzofuran scaffold is a prominent feature in many natural and synthetic compounds recognized for their anticancer potential. researchgate.netmdpi.comresearchgate.net Numerous derivatives have been synthesized and evaluated, showing a wide range of cytotoxic activities against various human cancer cell lines, including those of the lung, colon, breast, liver, and cervix. nih.govnih.govmdpi.comnih.govmdpi.com The therapeutic potential of these compounds often stems from their ability to induce programmed cell death and interfere with critical cellular processes necessary for tumor growth and progression. mdpi.comnih.gov

The anticancer efficacy of benzofuran derivatives has been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric in these studies.

For instance, a series of benzofuran-isatin conjugates displayed potent anti-proliferative action against colorectal adenocarcinoma (HT29) and metastatic colorectal cancer (SW620) cell lines. nih.govfrontiersin.org Similarly, newly synthesized benzofuran-triazole hybrids showed strong antiproliferative activity against HCT116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, with one derivative, 17g , exhibiting IC₅₀ values ranging from 0.57 to 5.7 μM. nih.gov Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also demonstrated significant cytotoxicity, particularly against A549 and HepG2 cells. mdpi.com Another study on benzofuran-oxadiazole hybrids identified a derivative, 5d , as a potent agent against the A549 lung cancer cell line with an IC₅₀ value of 6.3 μM. mdpi.com These findings underscore the potential of the benzofuran scaffold in developing potent and selective anticancer agents. mdpi.comnih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Benzofuran Derivatives against Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound Name/Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| Benzofuran-oxadiazole hybrid (5d) | A549 | Lung | 6.3 | mdpi.com |

| Benzofuran-triazole derivative (17g) | A549 | Lung | 5.7 | nih.gov |

| Benzofuran-triazole derivative (17g) | HCT116 | Colon | 0.57 | nih.gov |

| Benzofuran-triazole derivative (17g) | HeLa | Cervical | 2.1 | nih.gov |

| Benzofuran-triazole derivative (17g) | HepG2 | Liver | 1.8 | nih.gov |

| Benzofuran-isatin conjugate (5a) | HT29 | Colon | ~5-10 | nih.gov |

| Benzofuran-isatin conjugate (5a) | SW620 | Colon | ~5-10 | nih.gov |

| Halogenated benzofuran (7) | A549 | Lung | 1.56 | mdpi.com |

| Halogenated benzofuran (8) | A549 | Lung | 0.89 | mdpi.com |

| Halogenated benzofuran (8) | HepG2 | Liver | 1.98 | mdpi.com |

| Benzofuranyl thiosemicarbazone (8) | HePG2 | Liver | 9.73 | nih.gov |

| Benzofuranyl thiosemicarbazone (8) | Hela | Cervical | 7.94 | nih.gov |

| 2,7-dicarboxamidebenzofuran (13) | NSCLC-N6 | Lung | 22.6 | sci-hub.se |

| 2,7-dicarboxamidebenzofuran (13) | A549 | Lung | 39.4 | sci-hub.se |

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Research on a benzofuran-isatin conjugate, for example, demonstrated that it induces apoptosis in colorectal cancer cells. nih.govfrontiersin.org This process was associated with the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c, indicating the involvement of the mitochondria-dependent apoptosis pathway. nih.govfrontiersin.org Other studies have confirmed that various benzofuran derivatives can trigger apoptosis in different cancer cell lines, such as lung cancer (A549), often accompanied by an increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

In addition to inducing apoptosis, certain halogenated benzofuran derivatives have been shown to exhibit pro-oxidative effects. mdpi.com These compounds were found to increase the generation of reactive oxygen species (ROS) and lipid peroxidation within cancer cells. mdpi.com This disruption of the cellular redox balance can contribute to oxidative stress, further promoting cell death. The collective evidence suggests that benzofuran derivatives can activate both receptor-mediated and mitochondrial-mediated apoptotic pathways to eliminate cancer cells. mdpi.com

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action. For several benzofuran derivatives, tubulin has been identified as a key target. mdpi.comnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintaining cell structure. mdpi.com Disruption of microtubule dynamics can arrest the cell cycle and lead to apoptotic cell death, making tubulin an attractive target for cancer therapy. nih.gov

A series of benzo[b]furans were found to inhibit tubulin polymerization with significant potency. nih.gov One particularly active compound demonstrated an inhibitory value comparable to that of the well-known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov Molecular docking studies have indicated that these compounds can bind efficiently to the colchicine-binding site on the β-tubulin subunit, thereby preventing its polymerization into microtubules. nih.govresearchgate.net This leads to a disruption of mitotic spindle formation and arrests cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. nih.govnih.gov

The tumor microenvironment is often characterized by chronic inflammation, which can promote cancer progression. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), play a significant role in this process. Some benzofuran derivatives have been shown to modulate this inflammatory environment. A study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that these compounds could decrease the secretion of IL-6 in the cancer cell lines tested. mdpi.com The effect was particularly pronounced in HepG2 liver cancer cells. mdpi.com By inhibiting the production of pro-inflammatory interleukins, these compounds may not only have direct cytotoxic effects but also disrupt the supportive inflammatory network that tumors rely on for growth and survival.

Recent research has identified a novel role for this compound in the context of cancer metabolism, specifically targeting the proline catabolic pathway. rcsb.org This pathway, consisting of proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH), catalyzes the oxidation of L-proline to L-glutamate and is implicated in cancer cell survival and signaling. rcsb.orgnih.gov

In a crystallographic fragment-screening campaign that targeted the bifunctional PRODH-GSALDH enzyme (also known as Proline Utilization A, or PutA), this compound was identified as a fragment that binds to the enzyme complex. rcsb.org The crystal structure of the PutA enzyme from Sinorhizobium meliloti complexed with this compound was determined at a high resolution of 1.32 Å. rcsb.org This discovery is significant as it provides a new structural template for the development of chemical probes and inhibitors targeting these proline catabolic enzymes, which are of growing interest for their therapeutic potential in cancer and inherited metabolic diseases. rcsb.orgnih.gov

Antimicrobial Properties

Derivatives of the benzofuran core have shown considerable efficacy against a variety of microbial pathogens. vulcanchem.com The antimicrobial potential of these compounds is a significant area of research, driven by the increasing challenge of drug-resistant microorganisms. ijpbs.com

Benzofuran derivatives have been a focus of research for their antibacterial properties. ijpbs.com

Numerous studies have highlighted the broad-spectrum antibacterial activity of benzofuran derivatives, with effectiveness against both Gram-positive and Gram-negative bacteria. vulcanchem.com For instance, a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus epidermidis, Methicillin-Resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. These compounds also showed activity against the Gram-negative bacterium Klebsiella pneumoniae. nih.gov Conversely, their 4-nitroimidazole (B12731) counterparts were found to be less effective. nih.gov

In another study, newly synthesized benzo[b]furan derivatives were screened for their in-vitro antibacterial activity against two Gram-positive strains (Staphylococcus aureus and Staphylococcus pyogenes) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). derpharmachemica.comresearchgate.net Many of these compounds displayed moderate to good antibacterial activity against the tested strains. derpharmachemica.comresearchgate.net Specifically, sulphonyl derivatives showed good to excellent activity, whereas carbonyl derivatives exhibited the least activity. derpharmachemica.com The antimicrobial activity was determined using the disc diffusion method, with ciprofloxacin (B1669076) used as the standard. derpharmachemica.com

Furthermore, research on 5-phenyl-1-benzofuran-2-yl derivatives and related biphenyl (B1667301) methanones has also revealed their antimicrobial capabilities. rsc.org Some benzofuran-salicylic acid azo derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org

The Minimum Inhibitory Concentration (MIC) is a key measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. bmglabtech.comresearchgate.net For benzofuran derivatives, MIC values have been determined to quantify their antibacterial potency.

In a study of 5-phenyl-1-benzofuran-2-yl derivatives, the biphenyl methanones exhibited antimicrobial activities with MIC values ranging from 0.001 to 0.5 μg/mL. rsc.org Another series of benzofuran derivatives containing a pyrazole (B372694) ring showed excellent activity against P. aeruginosa and E. coli at concentrations of 1 and 0.5 μg/mL. rsc.org

For a series of angularly fused polycyclic heterocycles incorporating coumarin, benzofuran, and pyridine (B92270) rings, all synthesized compounds showed antimicrobial activity against P. chinchori at an MIC of 25 μg/mL. rsc.org In another investigation, certain benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles demonstrated moderate to good inhibition of various bacterial strains. nih.gov

The table below summarizes the MIC values for selected benzofuran derivatives against various bacterial strains.

| Derivative Class | Bacterial Strain(s) | MIC Range (μg/mL) | Reference |

| 5-phenyl-1-benzofuran-2-yl derivatives | Not Specified | 0.001 - 0.5 | rsc.org |

| Benzofuran-pyrazole derivatives | P. aeruginosa, E. coli | 0.5 - 1 | rsc.org |

| Fused polycyclic heterocycles | P. chinchori | 25 | rsc.org |

| Benzofuran-salicylic acid derivatives | Not Specified | Not Specified | rsc.org |

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Various | Not Specified | nih.gov |

| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketones | Not Specified | Not Specified | nih.gov |

This table is for illustrative purposes and includes data from various studies on different benzofuran derivatives, not specifically this compound.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent derivatives. nih.gov For benzofuran derivatives, several SAR studies have provided insights into their antibacterial efficacy.

One key finding is the importance of substituents at various positions of the benzofuran ring. For instance, the introduction of a hydroxyl group at the C-6 position of some benzofuran derivatives led to excellent antibacterial activities. nih.gov Conversely, blocking this hydroxyl group resulted in a loss of activity, indicating its necessity for antibacterial action. nih.gov Similarly, substitutions at the C-6 and C-3 positions have been found to significantly impact antibacterial activity and strain specificity. nih.gov

The nature of the substituent also plays a critical role. Compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position of the benzofuran ring have shown good antibacterial activity. nih.gov In another series of compounds, the presence of a p-chloro or p-fluoro substituent on a 1-substituted phenyl ring attached to a pyrazole ring enhanced the antibacterial activity. rsc.org This highlights the influence of halogen substituents at the para position of the phenyl ring. rsc.org

Furthermore, the type of heterocyclic ring fused or linked to the benzofuran core can modulate activity. For example, the combination of benzofuran, pyrazoline, and thiazole (B1198619) moieties is considered essential for potent antimicrobial activity. nih.govrsc.org Chlorination of the benzofuran ring has also been shown to enhance both antibacterial and antifungal potencies. rsc.org In contrast, carbinols and tertiary alcohols corresponding to certain methanone (B1245722) derivatives of benzofuran showed no antimicrobial activity, suggesting that the ketone functional group is important for the activity of those specific derivatives. rsc.org

In addition to their antibacterial properties, benzofuran derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. nih.govvulcanchem.com Research has shown that these compounds can be effective against various fungal species, including Candida and Aspergillus species, as well as Cryptococcus neoformans. nih.govresearchgate.net

For example, a series of benzofuran-5-ol (B79771) derivatives were synthesized and showed promising in vitro antifungal activity. nih.govresearchgate.net Some of these compounds exhibited antifungal activity that was superior or comparable to the standard drug 5-fluorocytosine. researchgate.net The MIC values for some of these derivatives were as low as 1.6 mg/mL against C. albicans and 3.2 mg/mL against C. tropicalis. researchgate.net

Other studies have explored different classes of benzofuran derivatives. For instance, some aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes showed moderate antifungal activity, with activity ranges of 5-12.5 μg/mL against C. glabrata and 5-25 μg/mL against C. albicans. nih.gov Additionally, certain benzofuran derivatives incorporating oxadiazoles and pyrazoles displayed moderate to good inhibition of fungal strains such as A. flavus, A. fumigatus, and C. albicans. nih.gov In one series, compounds with chlorine and hydroxyl groups exhibited potent activities. nih.gov

The table below presents antifungal activity data for various benzofuran derivatives.

| Derivative Class | Fungal Strain(s) | Activity/MIC | Reference |

| Benzofuran-5-ol derivatives | C. albicans, C. tropicalis | MIC: 1.6 - 3.2 mg/mL | researchgate.net |

| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes | C. glabrata, C. albicans | 5 - 25 μg/mL | nih.gov |

| Benzofuran derivatives with oxadiazoles and pyrazoles | A. flavus, A. fumigatus, C. albicans | Moderate to good inhibition | nih.gov |

| Fused polycyclic heterocycles | A. fumigatus, P. wortmanni | Growth inhibition at 25-100 μg/mL | rsc.org |

| Benzofuran-based piperidinyl arylamidrazones | A. fumigatus, C. albicans | MIC: 25 - 75 μg/mL | rsc.org |

This table is for illustrative purposes and includes data from various studies on different benzofuran derivatives, not specifically this compound.

Antibacterial Activities

Anti-inflammatory Effects

Benzofuran and its derivatives are recognized for their significant anti-inflammatory properties. researchgate.netnih.govmdpi.comvulcanchem.comcuestionesdefisioterapia.com These compounds have been investigated for their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. mdpi.comnih.gov

One study investigated a novel synthetic aurone (B1235358) derivative, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one, which demonstrated anti-inflammatory effects in both human and murine macrophage cell lines. ijper.org This compound was found to suppress the expression of inflammatory cytokines, such as TNF-α, at the transcriptional level. ijper.org

Another research effort focused on new heterocyclic/benzofuran hybrids. mdpi.comnih.gov One particular compound, 5d, exhibited a potent anti-inflammatory effect by reducing nitric oxide (NO) levels in LPS-induced RAW 264.7 cells. mdpi.com Further investigation revealed that this compound could inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, which are critical in regulating inflammation. mdpi.comnih.gov This leads to a downregulation in the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. nih.gov In vivo studies with this compound also showed a reduction in inflammatory markers. mdpi.comnih.gov

A study on compounds isolated from the roots of Paeonia lactiflora identified two benzofurans, among others, and evaluated their anti-inflammatory activities. tandfonline.com Most of the isolated compounds, including the benzofurans, showed significant inhibitory effects on NO production in LPS-induced RAW 264.7 cells. tandfonline.com

The anti-inflammatory potential of fluorinated benzofuran and dihydrobenzofuran derivatives has also been explored. mdpi.com These compounds were effective anti-inflammatory agents in macrophages and in an in vivo model of inflammation. mdpi.com

The table below summarizes the anti-inflammatory activity of selected benzofuran derivatives.

| Compound/Derivative Class | Cell Line/Model | Effect | Reference |

| (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one | THP-1, RAW 264.7 | Suppressed TNF-α expression | ijper.org |

| Heterocyclic/benzofuran hybrid 5d | RAW 264.7, Endotoxemic mice | Reduced NO, COX-2, TNF-α, IL-6; Inhibited NF-κB and MAPK pathways | mdpi.comnih.gov |

| Benzofurans from Paeonia lactiflora | RAW 264.7 | Inhibited NO production | tandfonline.com |

| Fluorinated benzofuran and dihydrobenzofuran derivatives | Macrophages, Air pouch model | Anti-inflammatory effects | mdpi.com |

This table is for illustrative purposes and includes data from various studies on different benzofuran derivatives, not specifically this compound.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

The modulation of nitric oxide (NO) production is a key target in the treatment of various inflammatory diseases. Benzofuran derivatives have been investigated for their ability to interfere with this pathway. Research on compounds isolated from the roots of Paeonia lactiflora has identified several benzofuran and lignan (B3055560) derivatives with potent inhibitory effects on NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. ijpsonline.com For instance, two specific benzofuran compounds demonstrated significant inhibitory activity, with IC₅₀ values of 17.34 ± 1.5 µM and 14.79 ± 1.7 µM, respectively. ijpsonline.com These findings suggest that certain benzofuran scaffolds can effectively suppress excessive NO production in inflammatory cellular models. ijpsonline.com

Conversely, not all benzofuran derivatives act as inhibitors. A study on lignan derivatives from Krameria lappacea found that while some compounds decreased endothelial NO release, one specific derivative, 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran (DPPB), actually increased the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium. researchgate.net This highlights the diverse modulatory effects that different substitutions on the benzofuran ring can have on the NO signaling pathway. researchgate.net

| Compound | Source | Cell Model | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzofuran Derivative 1 | Paeonia lactiflora | LPS-induced RAW 264.7 | 17.34 ± 1.5 | ijpsonline.com |

| Benzofuran Derivative 2 | Paeonia lactiflora | LPS-induced RAW 264.7 | 14.79 ± 1.7 | ijpsonline.com |

Antioxidant Activities

The benzofuran scaffold is a core component of many compounds recognized for their antioxidant properties. taylorandfrancis.com This class of molecules has been shown to exhibit anti-oxidative bioactivities, making them subjects of interest for mitigating oxidative stress. bipublication.com

**4.5.1. Radical Scavenging Assays (e.g., DPPH, H₂O₂) **

The antioxidant potential of benzofuran derivatives is often quantified using radical scavenging assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay measures a compound's ability to donate a hydrogen atom to stabilize the DPPH radical. unife.it In one study, a series of spirofurochromanone derivatives, which contain a benzofuran moiety, exhibited good antioxidant activity in the DPPH assay when compared with the standard, ascorbic acid. rsc.org

The hydrogen peroxide (H₂O₂) scavenging assay is another common method used to evaluate antioxidant capacity. H₂O₂ itself is not highly reactive, but it can be converted into highly reactive hydroxyl radicals in the body. ijpsonline.com A study on newly synthesized 3-(1-benzofuran-2-yl)-5-substituted aryl-1,2-oxazole derivatives demonstrated that several compounds were potent scavengers of H₂O₂. bipublication.com Specifically, compounds with 3-ethoxy-4-hydroxy and 4-hydroxy-3-methoxy substitutions on the aryl ring showed the most potent activity, with IC₅₀ values of 37 ± 0.23 µg/ml and 40 ± 0.02 µg/ml, respectively, comparable to the standard ascorbic acid (IC₅₀ of 38 ± 0.11 µg/ml). bipublication.com This suggests that the presence and position of hydroxyl groups on the benzofuran derivative structure are crucial for their antioxidant activity. bipublication.com

| Compound | Substitution Pattern | IC₅₀ (µg/ml) | Reference |

|---|---|---|---|

| Compound I4 | 4-Hydroxy-3-methoxy | 37 ± 0.23 | bipublication.com |

| Compound I5 | 3-Ethoxy-4-hydroxy | 40 ± 0.02 | bipublication.com |

| Ascorbic Acid (Standard) | - | 38 ± 0.11 | bipublication.com |

Other Therapeutic Potentials of Benzofuran Derivatives

The versatile structure of the benzofuran scaffold has led to its exploration for a wide array of therapeutic applications beyond anti-inflammatory and antioxidant effects. nih.gov

Antihyperglycemic and Antidiabetic Effects

Benzofuran derivatives have been identified as possessing significant antihyperglycemic and antidiabetic properties. taylorandfrancis.comresearchgate.net Research into benzofuran-based chromenochalcones revealed their potential in managing blood glucose levels. In a study using streptozotocin-induced diabetic rats, oral administration of these compounds at 100 mg/kg body weight led to a notable decrease in blood glucose. nih.gov One compound in particular, compound 24, was the most effective, reducing blood glucose levels by 22.8% within 5 hours and 25.1% over 24 hours. nih.gov

In vitro studies further support this potential. Certain benzofuran derivatives isolated from the fruit of Choerospondias axillaris have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. science.gov This inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. science.gov Similarly, other studies have identified benzofuran-containing thiazolidinediones as potent antidiabetic agents. ignited.in

Analgesic and Antiparasitic Activities

The benzofuran nucleus is a common feature in compounds investigated for analgesic properties. taylorandfrancis.comresearchgate.netresearchgate.net Benzofuran-type stilbenes, such as moracin O and moracin P isolated from Cortex Mori Radicis, have demonstrated remarkable analgesic effects by inhibiting acetic acid-induced pain in animal models. nih.gov Another study on pyrazolylbenzofuran derivatives also reported significant analgesic activity, with some compounds showing inhibition of pain ranging from 58.4% to 72.7%, comparable to the standard drug ibuprofen (B1674241) (69.5% inhibition). sapub.org

In addition to pain relief, the benzofuran scaffold is associated with antiparasitic activity. researchgate.netresearchgate.netresearchgate.net This broad biological profile makes benzofuran derivatives a valuable starting point for the development of new therapeutic agents against a range of parasitic diseases. nih.gov

Neuroprotective Activity

Benzofuran derivatives are increasingly recognized for their neuroprotective potential, offering promise for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. ijpir.com Studies have shown that chemical substitutions at positions 2, 3, and particularly 5 on the benzofuran ring can result in compounds with significant neuroactivity. unife.it

A highly relevant study explored derivatives of 5,6-dihydroxyindole (B162784) (DHI), a natural ligand for the nuclear receptor Nurr1, which plays a critical role in the development and maintenance of dopaminergic neurons. ijpir.com In this research, a benzofuran-5-yl analogue was synthesized and found to have strong potency and efficacy as a Nurr1 agonist. ijpir.com Activation of Nurr1 is considered a promising neuroprotective strategy. ijpir.com Related compounds in the study were shown to enhance the expression of neuroprotective genes such as brain-derived neurotrophic factor (BDNF), which supports neuron survival and differentiation. ijpir.com Furthermore, patents exist for benzofuran compounds that demonstrate excellent neuron-protecting activity and stimulate neurogenesis. taylorandfrancis.com

Theoretical and Computational Studies in Biological Activity

Theoretical and computational methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of new chemical entities. For this compound, these in silico approaches provide valuable insights into its potential as a drug candidate by modeling its behavior within a biological system.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

While specific, comprehensive in silico ADMET studies for this compound are not extensively published, analysis of the benzofuran scaffold and its derivatives allows for the prediction of its likely pharmacokinetic properties. The benzofuran nucleus is a common feature in many biologically active compounds, and its general ADMET profile has been the subject of numerous computational investigations. nih.govnih.govresearchgate.net These studies indicate that benzofuran derivatives often exhibit favorable absorption and distribution characteristics. nih.gov

The physicochemical properties of a compound are crucial determinants of its ADMET profile. For this compound, key properties have been reported or can be predicted. fishersci.sesigmaaldrich.comuni.lu For instance, the predicted logarithm of the partition coefficient (XlogP), a measure of lipophilicity, is approximately 1.4, suggesting a moderate degree of membrane permeability. uni.lu The molecular weight of 148.16 g/mol falls well within the range for good oral bioavailability. fishersci.sefishersci.at

General ADMET predictions for simple benzofuran derivatives often indicate good human intestinal absorption. nih.gov The presence of the hydroxymethyl group on this compound can influence its solubility and potential for metabolic transformations. The following table summarizes predicted ADMET-related properties based on computational models and data for structurally related compounds.

Table 1: Predicted ADMET Properties of this compound and Related Benzofuran Derivatives

| Parameter | Predicted Value/Characteristic | Significance in Drug Discovery |

| Molecular Weight | 148.16 g/mol | Influences absorption and distribution; lower molecular weight is generally favorable for oral bioavailability. |

| LogP (Lipophilicity) | ~1.4 (Predicted XlogP) | Affects solubility, absorption, and plasma protein binding. A value in this range is often associated with good absorption. |

| Aqueous Solubility | Low to Moderate | The hydroxymethyl group may enhance solubility compared to the unsubstituted benzofuran core. |

| Human Intestinal Absorption (HIA) | High (Predicted for benzofuran scaffold) | Suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Variable; generally predicted to be low for polar derivatives | The hydroxymethyl group may limit passage across the BBB. |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes | Benzofuran derivatives have been shown to interact with CYP enzymes, which can lead to drug-drug interactions. |

| Hepatotoxicity | Low (Predicted) | A critical parameter for drug safety. |

| Carcinogenicity | Non-carcinogenic (Predicted for many derivatives) | An essential toxicity endpoint in drug development. |

| Ames Mutagenicity | Non-mutagenic (Predicted) | Indicates a low potential to cause genetic mutations. |

Note: The data in this table are based on general predictions for the benzofuran scaffold and simple derivatives, as specific experimental or comprehensive in silico ADMET data for this compound is limited in publicly available literature.

Molecular Docking and Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, while specific docking studies are not widely reported, the extensive research on benzofuran derivatives allows for an informed discussion of its potential binding interactions with various biological targets. mdpi.comafricanjournalofbiomedicalresearch.com

Studies on a variety of benzofuran-containing molecules have shown that the benzofuran scaffold can effectively fit into the binding pockets of numerous enzymes and receptors. The planar nature of the benzofuran ring system facilitates favorable π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a protein's active site. mdpi.com The oxygen atom in the furan (B31954) ring and the hydroxyl group of the methanol (B129727) substituent can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions that anchor the ligand within the binding site. mdpi.comresearchgate.net

For instance, in studies of benzofuran derivatives as inhibitors of enzymes like cholinesterases or kinases, the core scaffold often orients itself to maximize hydrophobic and aromatic interactions, while substituents at various positions form specific hydrogen bonds or electrostatic interactions that determine the compound's potency and selectivity. mdpi.com The 5-hydroxymethyl group of this compound would be available to form hydrogen bonds with polar residues at the periphery of a binding site.

The table below outlines the potential interactions of this compound with hypothetical protein targets, based on common findings for benzofuran derivatives in molecular docking studies.

Table 2: Potential Molecular Docking Interactions of this compound

| Type of Interaction | Potential Interacting Residues in a Protein Target | Moiety of this compound Involved |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine | Hydroxymethyl group (-CH₂OH) |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Benzofuran ring system |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Benzofuran ring system |

| π-Cation Interactions | Lysine, Arginine | Benzofuran ring system |

Note: This table represents a generalized prediction of binding interactions based on the chemical structure of this compound and published docking studies of related benzofuran derivatives.

Theoretical Chemistry and Computational Modeling of 1 Benzofuran 5 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the computational study of molecular systems. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed. For molecules like 1-benzofuran-5-ylmethanol, DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular properties. tandfonline.comresearchgate.net

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are used to determine the distribution of electrons within this compound, identifying regions of high or low electron density, which are crucial for predicting reactivity. Key aspects of its electronic structure that can be calculated include:

Molecular Orbitals: Calculations reveal the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atoms of the furan (B31954) ring and the hydroxyl group are expected to be electron-rich, while the aromatic protons are electron-poor. The presence of substituents on the benzofuran (B130515) ring is known to significantly influence these electronic properties. ontosight.ai

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to probe the nature of chemical bonds, including delocalization and hyperconjugation effects within the fused ring system. wisc.edu

| Property | Typical Calculated Value / Description | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.0 to 0.0 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~5.5 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 1.5 - 2.5 D | Quantifies the overall polarity of the molecule. |

Quantum chemical calculations are invaluable for predicting the thermodynamic and kinetic parameters of chemical processes. After computationally optimizing the molecule's geometry to find its lowest energy structure, vibrational frequency calculations are performed. These frequencies are then used to compute key thermodynamic quantities based on statistical mechanics. unizar.es

Thermodynamic Data: This includes standard enthalpies of formation (ΔHf°), standard Gibbs free energies of formation (ΔGf°), and entropies (S°). This data is essential for determining the feasibility and spontaneity of reactions involving this compound.

Kinetic Data: By locating the transition state structures for a given reaction, it is possible to calculate the activation energy (Ea) or enthalpy of activation (ΔH‡). acs.org This information is critical for predicting reaction rates and understanding reaction mechanisms. For instance, the energy barrier for the rotation of the hydroxymethyl group can be calculated to understand its conformational dynamics.

| Parameter | Definition | Illustrative Application |

|---|---|---|

| ΔH (Enthalpy Change) | Heat absorbed or released in a reaction. | Predicting if a synthesis step is exothermic or endothermic. |

| ΔG (Gibbs Free Energy Change) | Energy available to do work; indicates spontaneity. | Determining the equilibrium position of a reaction. |

| Ea (Activation Energy) | The minimum energy required to initiate a reaction. | Predicting the rate of a reaction, such as an oxidation or substitution. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can accurately predict NMR chemical shifts, aiding in spectral assignment and verification of molecular structures. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.comliverpool.ac.uktau.ac.il

The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G*). tandfonline.com

Performing a GIAO NMR calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. tau.ac.il

Calculating the chemical shifts by subtracting the computed shielding of the target nucleus from the shielding of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

These predicted shifts for both ¹H and ¹³C nuclei can be compared with experimental data to confirm the structure of this compound. While specific calculations for this molecule are not widely published, data for analogous benzofuran derivatives show characteristic signals, such as aromatic protons resonating between δ 6.5–7.9 ppm and hydroxymethyl protons around δ 4.3–4.5 ppm. vulcanchem.com Computational predictions help refine these assignments, especially for complex spin systems or in cases of conformational averaging. ualberta.ca

| Proton | Experimental δ (ppm) in CDCl₃ | Predicted δ (ppm) (Illustrative) | Deviation (ppm) |

|---|---|---|---|

| H-2 | 7.65 | 7.68 | +0.03 |

| H-4 | 7.50 | 7.55 | +0.05 |

| H-6 | 7.20 | 7.18 | -0.02 |

| -CH₂OH | 4.75 | 4.72 | -0.03 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. ntu.edu.sgnih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for a step-by-step elucidation of the reaction mechanism. scholaris.ca

For this compound, this approach could be used to study:

Synthesis Reactions: Investigating the mechanism of its formation, for example, through the cyclization of a substituted phenol (B47542) or the reduction of 1-benzofuran-5-carbaldehyde.

Functionalization Reactions: Modeling the reaction pathways for the esterification of the hydroxyl group or electrophilic substitution on the aromatic ring. Calculations can reveal the favorability of different regioisomers by comparing the activation energies for each potential pathway.

Oxidation/Reduction: Understanding the mechanism by which the hydroxymethyl group is oxidized to an aldehyde or carboxylic acid.